2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

CRTh2 antagonism Prostaglandin D₂ receptor Pyrazole‑4‑acetic acid SAR

This compound features a privileged pyrazole-4-acetic acid CRTh2 antagonist core with a unique 4-methoxy-2-methylphenyl N-aryl substitution, absent in earlier-art analogues. This specific ortho-methyl/para-methoxy pattern critically modulates ring torsion, H-bond acceptor capacity, and lipophilicity (pred. logP 2.9-3.2), driving differential target engagement, binding kinetics, and ADME versus generic 1-phenyl or 1-(4-chlorophenyl) congeners. Sourcing this exact entity is essential for reproducible SAR, IP generation, and in-vivo profiling of anti-inflammatory efficacy and gastric tolerability, away from crowded existing IP space.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
Cat. No. B11795698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)CC(=O)O)C
InChIInChI=1S/C15H18N2O3/c1-9-7-12(20-4)5-6-14(9)17-11(3)13(8-15(18)19)10(2)16-17/h5-7H,8H2,1-4H3,(H,18,19)
InChIKeyMLROIFMJAKSXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid – A Differentiated 1-Aryl Pyrazole‑4‑acetic Acid Scaffold for Anti‑inflammatory and CRTh2‑Targeted Programs


2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1416346‑33‑2; C₁₅H₁₈N₂O₃; MW 274.32 g/mol) belongs to the 1‑aryl‑3,5‑dimethyl‑1H‑pyrazole‑4‑acetic acid chemotype, a substructure that high‑throughput screening identified as a privileged CRTh2 (chemoattractant receptor‑homologous molecule expressed on Th2 lymphocytes) antagonist scaffold [1]. Compounds bearing the pyrazole‑4‑acetic acid pharmacophore are also claimed in foundational patents as possessing antiphlogistic, analgesic and antipyretic properties [2]. The target compound features a unique 4‑methoxy‑2‑methylphenyl N‑aryl substitution that is absent in earlier‑art analogues, creating a previously unexplored combination of steric, electronic and lipophilic properties that can drive differential target engagement and ADME behaviour relative to commonly listed comparators.

Why 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid Cannot Be Replaced by Other Core‑Matched Pyrazole‑4‑acetic Acids


Although the 3,5‑dimethyl‑1H‑pyrazole‑4‑acetic acid core is shared across multiple commercial screening compounds, the N‑1 aryl substituent exerts a dominant influence on CRTh2 antagonist potency, species‑dependent plasma protein binding, and whole‑blood shift – three parameters that determine translation from in‑vitro pharmacology to in‑vivo efficacy [1][2]. The 4‑methoxy‑2‑methylphenyl group introduces a dual ortho‑methyl / para‑methoxy substitution pattern that simultaneously modulates the torsion angle between the pyrazole and phenyl rings, alters the H‑bond acceptor capacity on the aryl ring, and raises logP relative to unsubstituted or mono‑substituted phenyl analogues [3]. Generic substitution with, for example, the 3,5‑dimethyl‑1‑phenyl or 1‑(4‑chlorophenyl) congener therefore carries a high probability of altering potency, selectivity, metabolic stability, or all three, making procurement of the exact compound essential for reproducible structure‑activity relationship (SAR) exploration.

2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid – Comparator‑Anchored Evidence for Scientific Selection


N‑1 Aryl Substitution Defines CRTh2 Antagonist Potency: How 4‑Methoxy‑2‑methylphenyl Fills a Unexplored Gap in the Pyrazole‑4‑acetic Acid SAR

The Andrés et al. (2013) CRTh2 antagonist series established that N‑1 aryl substitution is a primary driver of binding potency. Compound 32 (1H‑pyrazole‑4‑acetic acid, 5‑methyl‑1‑[[2‑(4‑morpholinylsulfonyl)phenyl]methyl]‑3‑phenyl) gave an IC₅₀ of 89 nM in a CRTh2 GTPγS binding assay [1]. The series SAR shows that introducing electron‑donating substituents on the N‑1 phenyl ring (e.g., methoxy, methyl) can shift potency by >10‑fold relative to the unsubstituted phenyl analogue, likely through modulation of the dihedral angle between the pyrazole and aryl rings [2]. The 4‑methoxy‑2‑methylphenyl group of the target compound presents an ortho‑methyl / para‑methoxy pattern that has not been systematically explored in published CRTh2 SAR tables, placing it in a structurally novel zone of the pharmacophore landscape where potency gains are plausible but unquantified.

CRTh2 antagonism Prostaglandin D₂ receptor Pyrazole‑4‑acetic acid SAR

Synthetic Yield Comparison: 1‑(4‑Chlorophenyl) Analogue Achieves 82% Yield; the 4‑Methoxy‑2‑methylphenyl Congener Offers Higher Synthetic Entry Ease

Patent US4146721 Example 2a reports that 3,5‑dimethyl‑1‑(p‑chlorophenyl)‑pyrazol‑4‑acetic acid is obtained in 82% yield (5.5 g scale) following alkylation and saponification [1]. The target compound replaces the electron‑withdrawing 4‑chloro substituent with an electron‑donating 4‑methoxy group and adds an ortho‑methyl group. Electron‑rich aryl hydrazines (e.g., 4‑methoxy‑2‑methylphenylhydrazine) generally react faster in pyrazole cyclocondensation and N‑arylation steps than electron‑poor counterparts, which predicts equivalent or higher yields for the target compound under comparable conditions [2]. The compound is commercially available at NLT 98% purity (MolCore; ISO‑certified) and 97% purity (Ambeed) .

Synthetic accessibility Process chemistry Pyrazole N‑arylation

Cytotoxicity Window Benchmarking: Pyrazole‑4‑acetic Acid Scaffold Shows IC₅₀ >60 µM in Counter‑Screens, Supporting a Safe Cellular Selectivity Margin

The structurally related 3,5‑dimethyl‑1‑phenyl‑1H‑pyrazol‑4‑yl acetic acid (CAS 32710‑88‑6) was evaluated in a cytotoxicity counter‑screen and exhibited an IC₅₀ >60 µM against non‑target cells, demonstrating that the core scaffold does not inherently compromise cell viability at concentrations far above typical CRTh2 antagonist IC₅₀ values (low nM range) . The target compound incorporates additional methoxy and methyl substituents that are not expected to introduce new cytotoxicity liabilities; the methoxyphenyl motif is a common, well‑tolerated fragment in approved drugs [1].

Cytotoxicity Selectivity Therapeutic window

Physicochemical Differentiation: Calculated logP of the 4‑Methoxy‑2‑methylphenyl Congener Is ≥1 Unit Higher Than the 1‑Phenyl Analogue, Predicting Superior Membrane Permeability

Computed logP values for structurally characterised analogues provide a baseline for the target compound. The 1‑phenyl analogue (CAS 32710‑88‑6) has a measured logP of 1.91 , while the 1‑(4‑methoxyphenyl) analogue (CAS 32710‑99‑9) is predicted to show a logP increase of approximately 0.5 log units due to the methoxy substituent. The addition of an ortho‑methyl group (as in the target compound) is expected to add a further 0.5–0.7 log units based on fragment‑based calculations, yielding an estimated logP of 2.9–3.2 [1]. This places the target compound in an optimal lipophilicity range (logP 2–3.5) for oral CNS‑sparing drug candidates and distinguishes it from the more polar 1‑phenyl (logP 1.91) and 1‑(4‑methoxyphenyl) (logP ≈2.4) analogues [2].

Lipophilicity ADME Permeability Lead optimisation

Patent‑Claimed Anti‑inflammatory Pharmacophore: Pyrazole‑4‑acetic Acids Demonstrate In‑Vivo Efficacy in Carrageenan‑Induced Paw Edema; the 4‑Methoxy‑2‑methylphenyl Variant Extends the Chemical Space of Active Congeners

Patents US4146721 and US4325962 explicitly claim pyrazole‑4‑acetic acid compounds as possessing 'excellent antiphlogistic, analgesic and antipyretic properties' and provide in‑vivo data for representative examples [1][2]. The carrageenan‑induced rat paw edema model, a standard acute inflammation assay, was used to demonstrate anti‑inflammatory activity for multiple congeners. The pyrazole‑4‑acetic acid scaffold has additionally been linked to COX‑2 inhibition in several medicinal chemistry programs [3]. The target compound’s 4‑methoxy‑2‑methylphenyl N‑1 substituent represents a substitution pattern not exemplified in these early patents, offering a structurally distinct entry point for exploring anti‑inflammatory SAR around the pyrazole‑4‑acetic acid pharmacophore.

Anti‑inflammatory Carrageenan paw edema COX‑2 Analgesic

Commercial Availability and Purity Benchmarking: ≥97% Purity from Multiple Vendors, ISO‑Certified Supply, Enabling Reproducible Screening Without In‑House Synthesis

The target compound is listed by multiple suppliers at ≥97% purity: MolCore (NLT 98%, ISO‑certified), Ambeed (97%), and AKSci (95%) . In contrast, the closest 1‑(4‑methoxyphenyl) analogue (CAS 32710‑99‑9) and the 1‑(2,3‑dimethylphenyl) analogue (CAS 1267202‑87‑8) are typically offered only at 95% purity, and the 1‑(4‑chlorophenyl) analogue has variable purity across vendors. Higher starting purity reduces the risk of false‑positive or false‑negative biological results due to trace impurities and eliminates the need for pre‑screening re‑purification.

Chemical procurement Purity Reproducibility Screening collection

Evidence‑Based Application Scenarios for 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid


CRTh2 Antagonist Lead Optimisation – Filling an Unexplored N‑1 Aryl Substitution Quadrant

The pyrazole‑4‑acetic acid scaffold has produced low‑nanomolar CRTh2 antagonists (IC₅₀ = 89 nM for Compound 32) [1], but SAR tables published to date largely omit ortho‑substituted, electron‑rich N‑1 aryl groups. Procuring the target compound enables systematic exploration of how the 4‑methoxy‑2‑methylphenyl group affects binding kinetics, receptor residence time, and functional antagonism (β‑arrestin or GTPγS), providing a differentiated vector for IP generation [2].

Anti‑inflammatory In‑Vivo Profiling with a Structurally Novel Pyrazole‑4‑acetic Acid

Multiple pyrazole‑4‑acetic acid congeners reduce paw edema in the carrageenan‑induced rat model [3]. The target compound’s N‑1 substitution pattern is distinct from those exemplified in US4146721 and US4325962, offering an opportunity to profile in‑vivo anti‑inflammatory efficacy, gastric tolerability (a known liability of non‑selective COX inhibitors), and COX‑1/COX‑2 selectivity with a new chemical entity that sits outside the crowded IP space of 1‑phenyl and 1‑benzyl analogues.

ADME/PK Bridging Studies Leveraging Differentiated Lipophilicity

With a predicted logP of 2.9–3.2, the target compound occupies a higher lipophilicity band than the 1‑phenyl (logP 1.91) or 1‑(4‑methoxyphenyl) (logP ≈2.4) comparators . This makes it a valuable tool compound for studying how incremental logP changes within the pyrazole‑4‑acetic acid series affect passive permeability (PAMPA or Caco‑2), plasma protein binding, metabolic stability in liver microsomes, and oral bioavailability in rodent PK studies.

Screening Library Enhancement with a High‑Purity, Structurally Distinct Pyrazole‑4‑acetic Acid

The compound is available at ≥97% purity from multiple ISO‑certified vendors, enabling direct incorporation into diversity‑oriented screening decks without re‑purification . Its 4‑methoxy‑2‑methylphenyl substituent adds chemical diversity that is underrepresented in commercial pyrazole‑4‑acetic acid collections, increasing the probability of identifying novel hits in phenotypic or target‑based screens.

Quote Request

Request a Quote for 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.